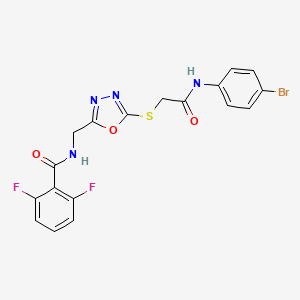
2-chloro-N-(3,4-difluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3,4-difluorophenyl)propanamide is a chemical compound with the molecular formula C9H8ClF2NO and a molecular weight of 219.62 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H8ClF2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) . This indicates that the molecule consists of a propanamide backbone with a chlorine atom on the second carbon and a 3,4-difluorophenyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature . It has a melting point of 78-79 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Nonlinear Optical Materials
New organic electro-optic and nonlinear optical material, specifically N-(2-chlorophenyl)-(1-propanamide), has been synthesized and characterized. This compound shows potential for applications in electro-optic and nonlinear optical materials due to its ability to grow transparent crystals of significant dimensions and its characterization through UV-Vis, IR, NMR, and powder XRD techniques, alongside detection of second harmonic generation signals. This research underscores the compound's suitability for applications in optical technologies, including laser systems and telecommunications (Prabhu et al., 2001).
Antimicrobial Properties
A study on arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment revealed the synthesis of compounds with potential antimicrobial properties. These compounds, including variations with chloro, bromo, and thiocyanato groups, have been tested for antibacterial and antifungal activities. This research opens avenues for the development of new antimicrobial agents, suggesting the structural flexibility and functionalization potential of compounds related to 2-chloro-N-(3,4-difluorophenyl)propanamide for biomedical applications (Baranovskyi et al., 2018).
Green and Environmentally Sound Enzymatic Processes
In the domain of green chemistry, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate for the synthesis of Ticagrelor, was efficiently synthesized from 2-chloro-1-(3,4-difluorophenyl)ethanone using a ketoreductase. This process exhibits near 100% conversion with exceptional enantiomeric excess, highlighting an environmentally friendly and highly productive method for preparing chiral intermediates. Such advancements demonstrate the compound's relevance in the pharmaceutical industry, particularly in the synthesis of medication for acute coronary syndromes (Guo et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(3,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBXVFFWVLAFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2686470.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2686471.png)
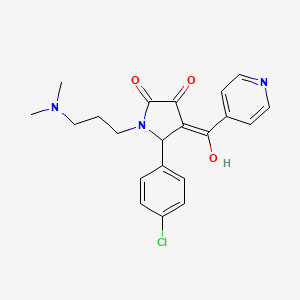
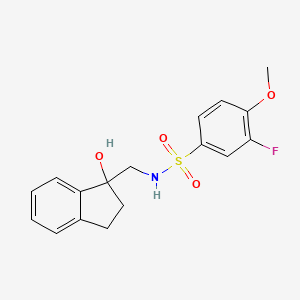
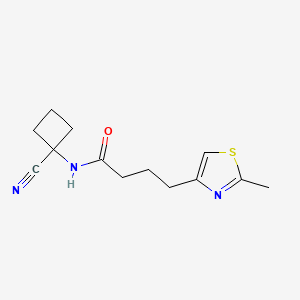
![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2686475.png)
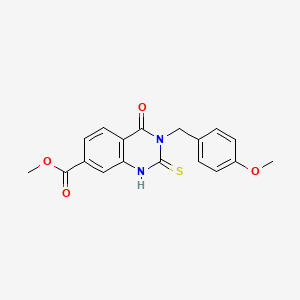

![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)
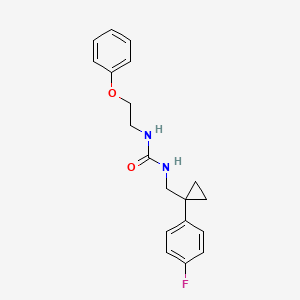
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2686483.png)
![2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686486.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)
